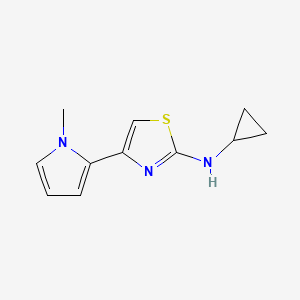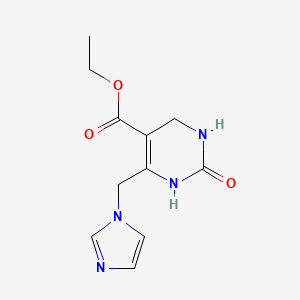
ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been investigated. In
Applications De Recherche Scientifique
Ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Cryptococcus neoformans, Candida albicans, and Staphylococcus aureus. It has also been found to exhibit antitumor activity against various cancer cell lines, including MCF-7, HeLa, and A549 cells. In addition, it has been shown to exhibit anti-inflammatory activity by inhibiting the release of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate in laboratory experiments is its broad-spectrum activity against various fungi and bacteria. It also exhibits antitumor and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate. One of the potential areas of research is the development of new drugs based on this compound. It may also be investigated for its potential as a fluorescent probe for the detection of metal ions. Further studies may also be conducted to elucidate the mechanism of action of this compound and to investigate its potential applications in other areas of scientific research.
Méthodes De Synthèse
Ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can be synthesized using various methods. One of the commonly used methods is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. In this reaction, ethyl acetoacetate, benzaldehyde, and urea are reacted in ethanol in the presence of p-toluenesulfonic acid as a catalyst to form the desired compound. Other methods, such as the Kabachnik-Fields reaction and the Hantzsch reaction, have also been used for the synthesis of this compound.
Propriétés
IUPAC Name |
ethyl 6-(imidazol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-2-18-10(16)8-5-13-11(17)14-9(8)6-15-4-3-12-7-15/h3-4,7H,2,5-6H2,1H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUZQELEHBMXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

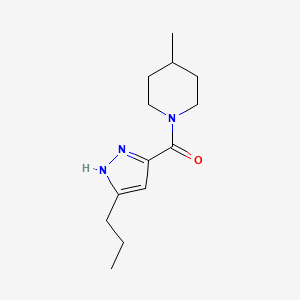
![2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496516.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[4-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7496522.png)
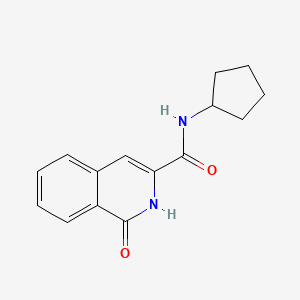
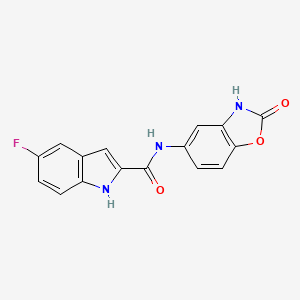
![3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496548.png)
![4-ethoxy-N-[2-[(2-imidazol-1-ylpyridin-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7496554.png)

![N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7496571.png)
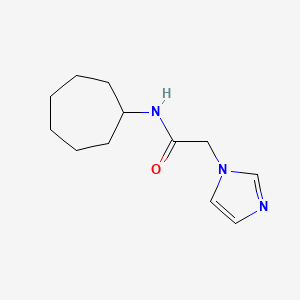
![3-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoxalin-2-amine](/img/structure/B7496589.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7496597.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7496608.png)
